molecular formula C13H9ClN2O3S B3035735 2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile CAS No. 338411-91-9

2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile

Cat. No. B3035735
CAS RN: 338411-91-9
M. Wt: 308.74 g/mol
InChI Key: SNCCAUYWQJDOLE-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile” appears to contain a sulfonyl group attached to a 4-chlorophenyl group, a methoxy group, and a nitrile group. These functional groups are common in many organic compounds and can impart various chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The sulfonyl group is a strong electron-withdrawing group, which could influence the electronic distribution in the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the nitrile group can undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a sulfonyl group could increase the compound’s acidity, while the nitrile group could make it more polar .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis, Characterization, and Properties : A compound similar to 2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile, namely 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, was synthesized and characterized using spectroscopic methods and single crystal X-ray diffraction. This compound exhibited strong blue fluorescence and high thermal stability up to 300°C (Suwunwong, Chantrapromma & Fun, 2013).

Antiviral Activity

  • Synthesis and Antiviral Activity : The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, showed certain anti-tobacco mosaic virus activity (Chen et al., 2010).

Anti-tubercular Evaluation

  • Synthesis and Anti-tubercular Evaluation : A compound, 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-methoxynicotinonitrile, showed inhibitory activity against Mycobacterium tuberculosis, demonstrating more potency than some standard anti-tubercular drugs (Manikannan, Muthusubramanian, Yogeeswari & Sriram, 2010).

Chemical Structure and Inhibitory Activity

  • Chemical Structure and Inhibitory Activity : Research on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, including a compound with a similar structure to 2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile, revealed their ability to selectively inhibit human heart chymase (Niwata et al., 1997).

Environmental Studies

  • Investigating Sorption Behavior : A study on chlorsulfuron, a compound related to 2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile, explored its sorption behavior in different soils, providing insights into environmental interactions (Ahmad, 2017).

Synthesis and Cyclization Reactions

  • Synthesis and Cyclization Reactions : Research detailed the preparation and cyclization of 1-(4-chlorophenyl)-4-methoxy-1,2,3butanetrione-2-oxime and its transformation into 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole (Diana et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many nitrile compounds are toxic and can be harmful if ingested or inhaled .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S/c1-19-12-6-7-16-13(11(12)8-15)20(17,18)10-4-2-9(14)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCCAUYWQJDOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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